Maltose

Food Science Sensory Analysis Formulation

Researchers quantifying maltose in plant tissues or fermentation broths face cross-reactivity with other α-glucosides when using non-specific maltase assays. Maltose (CAS 133-99-3) ≥98% resolves this. • DPE2 photometric assay standard: superior selectivity over maltase methods for endogenous maltose quantification • HPLC reference (NH2-column): predicts ethanol yield from 50-60% wort maltose content in brewing & bioethanol • Defined α-1,4 substrate: equilibrium constant K ≥ 513, ΔH = -4.02 kJ mol⁻¹ for calorimetric enzyme kinetics • Cost-effective crystallization inhibitor: delays sucrose recrystallization in amorphous formulations at moderate humidity Supplied with full QC documentation. Suitable as a calibration standard, fermentation monitoring reference, and enzyme substrate for research and industrial workflows.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 133-99-3
Cat. No. B089879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose
CAS133-99-3
SynonymsMaltose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-QUYVBRFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltose (CAS 133-99-3) for Scientific Procurement: Reducing Disaccharide Baseline Properties


Maltose (CAS 133-99-3) is a reducing disaccharide composed of two α-D-glucopyranose units linked via an α-1,4-glycosidic bond [1]. It serves as a key intermediate in starch degradation and is widely utilized in fermentation, enzymatic assays, and carbohydrate research. Its physicochemical properties—molecular weight 342.30 g/mol, melting point ~239°C, and predicted density 1.76 g/cm³ —distinguish it from non-reducing disaccharides and β-linked analogs, directly influencing its selection in experimental and industrial workflows.

Why Maltose (CAS 133-99-3) Cannot Be Simply Replaced by Other Disaccharides


Despite sharing the general formula C₁₂H₂₂O₁₁, disaccharides exhibit profound functional divergence dictated by glycosidic linkage configuration (α vs. β), monomer composition, and reducing/non-reducing nature [1]. Substituting maltose (α-1,4) with cellobiose (β-1,4) alters enzymatic hydrolysis rates and thermodynamic profiles [2]; replacing it with sucrose (non-reducing) eliminates the capacity for Maillard browning and redox-based detection [3]; and swapping it for trehalose compromises cryoprotective efficacy in lyophilization [4]. These differences preclude simple one-for-one substitution without compromising assay validity, product quality, or process efficiency. The quantitative evidence below substantiates why precise selection of maltose over its closest analogs is a non-negotiable decision in scientific and industrial procurement.

Maltose (CAS 133-99-3): Quantifiable Differentiation Evidence for Procurement Decisions


Relative Sweetness as a Functional Differentiator: Maltose vs. Sucrose, Lactose, and Trehalose

Maltose exhibits a relative sweetness of 30–50% compared to sucrose (set as 100%), positioning it as a moderately sweet disaccharide ideal for applications requiring controlled sweetness without high-intensity sweeteners [1]. In contrast, lactose provides a significantly lower sweetness range (15–40%), while trehalose offers a comparable but distinct sweetness profile (~45%). This quantifiable difference allows formulators to select maltose specifically to achieve a target sweetness intensity while maintaining disaccharide-level functional properties, rather than defaulting to sucrose or relying on less sweet alternatives like lactose.

Food Science Sensory Analysis Formulation

Glycosidic Bond Thermodynamics: Maltose Hydrolysis Favored over β-Linked Analogs

The thermodynamic driving force for enzymatic hydrolysis differs markedly between α- and β-linked disaccharides. For maltose (α-1,4), the equilibrium constant (K) is ≥513 with a standard Gibbs free energy change (ΔG°) ≤ -15.5 kJ mol⁻¹ at 298.15 K, indicating a highly favorable hydrolysis reaction [1]. In contrast, cellobiose (β-1,4) exhibits a significantly smaller equilibrium constant (K ≥ 155, ΔG° ≤ -12.5 kJ mol⁻¹) under identical conditions (pH 5.65, 286–316 K). This 3.3-fold difference in minimum equilibrium constant demonstrates that maltose hydrolysis is thermodynamically more spontaneous, which underpins its more efficient utilization as a carbon source in microbial fermentation and its distinct behavior in carbohydrate-active enzyme assays.

Biochemistry Enzymology Bioenergetics

Analytical Selectivity: DPE2-Based Maltose Detection vs. Maltase-Based Assays

In complex biological matrices where maltose co-occurs with other oligoglucans, assay selectivity is paramount. A photometric method employing Arabidopsis thaliana 4-alpha-glucanotransferase (AtDPE2) demonstrates superior selectivity for maltose compared to conventional maltase (α-glucosidase)-based assays [1]. Under standard in vitro conditions, AtDPE2 does not noticeably react with other di- or oligosaccharides, whereas maltase exhibits cross-reactivity with other α-glucosides such as sucrose, isomaltose, and maltotriose. While both methods ultimately quantify total maltose content (due to rapid anomer interconversion), the DPE2-based assay provides a more specific signal with reduced interference. The conventional maltase method, although less selective, remains widely used and offers higher throughput in many settings. The choice between these approaches should be guided by sample matrix complexity and the required specificity.

Analytical Chemistry Enzymatic Assay Quantification

Chromatographic Retention Behavior: Maltose vs. Isomaltose Series in HILIC/HPLC

Oligosaccharides with identical degrees of polymerization (DP) but different glycosidic linkage configurations exhibit distinct chromatographic retention times under hydrophilic interaction liquid chromatography (HILIC) and normal-phase HPLC conditions [1]. Specifically, oligomers from the maltose series (α-1,4 linkages) display different retention times compared to those from the isomaltose series (α-1,6 linkages) when analyzed on amino-bonded silica columns using acetonitrile-water mobile phases [2]. This structure-dependent separation mechanism enables baseline resolution of maltose from its linkage isomers, a critical requirement for accurate quantification in starch hydrolysates, malt extracts, and food products. Additionally, a validated NH2-column isocratic method achieves separation of fructose, glucose, sucrose, and maltose within 15 minutes, with intra-day and inter-day retention time variability below 1.5%, demonstrating robust reproducibility suitable for routine quality control [3].

Analytical Chemistry Chromatography Quality Control

Fermentation Efficiency: Maltose vs. Maltotriose in Brewing Yeast Metabolism

In brewing wort, maltose constitutes 50–60% of fermentable sugars, with maltotriose at 15–20% and glucose at 10–15% [1]. A critical functional distinction exists between these α-glucosides: while most Saccharomyces cerevisiae strains rapidly and completely ferment maltose following glucose depletion, maltotriose fermentation is frequently incomplete, variable, or entirely absent [2]. This differential utilization profile means that maltose is the primary driver of ethanol yield and attenuation in beer fermentation, whereas residual maltotriose contributes to higher caloric content and atypical flavor profiles in finished beer. The inability of many brewing strains to efficiently ferment maltotriose necessitates careful yeast strain selection and underscores maltose's irreplaceable role as the principal fermentable carbohydrate in brewing.

Industrial Biotechnology Brewing Science Fermentation

Stability in Amorphous Matrices: Maltose as a Sucrose Crystallization Inhibitor

In lyophilized two-component blends stored at 33% relative humidity (RH) and 40°C, the addition of disaccharides delays the crystallization of amorphous sucrose, with effectiveness varying by saccharide identity [1]. Maltose, as a di-saccharide additive, provides superior crystallization inhibition compared to monosaccharides (glucose, fructose), but its performance within the disaccharide class is not statistically distinguished from that of trehalose, lactose, or cellobiose in this specific study. All di- and tri-saccharides tested delayed sucrose crystallization onset relative to monosaccharide additives, and no clear trend was observed with molecular weight or glass transition temperature. Maltose remains a viable and cost-effective option for stabilizing amorphous sucrose in low-moisture food and pharmaceutical products, though trehalose may offer additional advantages in specific high-temperature or protein-stabilization applications based on other studies.

Food Science Pharmaceutical Formulation Stability

Maltose (CAS 133-99-3): Evidence-Backed Application Scenarios for Procurement


Enzymatic Assays Requiring High Substrate Selectivity

When quantifying maltose in plant tissues (e.g., Arabidopsis leaves) or microbial cultures where other α-glucosides are present, the DPE2-based photometric assay provides superior selectivity compared to conventional maltase methods [1]. This scenario demands high-purity maltose as a calibration standard to ensure accurate quantification of endogenous maltose pools. Procurement of analytical-grade maltose is essential for establishing reliable standard curves and validating assay specificity.

Brewing and Bioethanol Fermentation Process Control

In breweries and bioethanol plants utilizing malt-based feedstocks, maltose constitutes the primary fermentable sugar (50–60% of wort sugars) and is reliably fermented by Saccharomyces cerevisiae [2]. Monitoring maltose concentration via HPLC with NH2-column separation is critical for predicting ethanol yield and fermentation progress [3]. Procurement of high-purity maltose as an HPLC reference standard and for yeast propagation media is necessary to maintain process consistency and product quality.

Thermodynamic Studies of Carbohydrate-Active Enzymes

For researchers investigating the bioenergetics of α-glucosidases, maltases, or glucoamylases, maltose serves as the archetypal α-1,4 substrate with well-characterized thermodynamic parameters [4]. Its favorable hydrolysis equilibrium (K ≥ 513) and exothermic enthalpy change (-4.02 kJ mol⁻¹) make it an ideal substrate for calorimetric and kinetic studies. Procurement of high-purity maltose (≥99%) is required to avoid interference from glucose or other oligosaccharides that could skew equilibrium measurements.

Amorphous Solid Dispersion Formulation in Food and Pharma

In the development of amorphous sucrose-based products (e.g., confectionery, freeze-dried pharmaceuticals), the addition of maltose delays sucrose crystallization during storage at moderate humidity and elevated temperature [5]. This class-level stabilization effect supports the use of maltose as a cost-effective crystallization inhibitor in formulations where trehalose's premium cost is not justified. Procurement of food- or pharmaceutical-grade maltose is indicated for pilot-scale formulation trials and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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